molecular formula C17H18N2O B2371666 N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide CAS No. 1308524-16-4

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B2371666
CAS No.: 1308524-16-4
M. Wt: 266.344
InChI Key: RFYAGRIROVIGIT-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide is a synthetic acetamide derivative characterized by:

  • A naphthalen-2-yl group attached to the acetamide’s carbonyl carbon.
  • A 1-cyano-1-methylpropyl substituent on the acetamide’s nitrogen atom.

The naphthalene moiety contributes to lipophilicity, favoring π-π stacking and hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-17(2,12-18)19-16(20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10H,3,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYAGRIROVIGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with an appropriate amine, such as 1-cyano-1-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions may include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide may have applications in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

2.1 Structural Features and Substituent Effects
Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 1-Cyano-1-methylpropyl, naphthalen-2-yl ~308.3 g/mol Cyano group enhances polarity; naphthalene boosts lipophilicity.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalen-1-yloxy, phenyl ~404.3 g/mol Triazole introduces hydrogen-bonding capacity; phenyl may reduce solubility.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl, pyrazolyl ~391.2 g/mol Dichlorophenyl increases lipophilicity; pyrazolyl enables metal coordination.
2-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)-N-(naphthalen-2-yl)acetamide (VIh) Chromen-3-yloxy, methoxyphenyl ~442.5 g/mol Methoxy group donates electrons; chromen-3-yloxy may enhance fluorescence.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl, phenyl ~352.3 g/mol Benzothiazole and CF₃ improve metabolic resistance; phenyl limits polarity.
2.3 Pharmacological and Physicochemical Properties
Property Target Compound Triazole Analog (6a) Dichlorophenyl Derivative Chromen-3-yloxy Analog (VIh)
Lipophilicity (LogP) High (naphthalene + cyano) Moderate (triazole + phenyl) High (dichlorophenyl) Moderate (chromen-3-yloxy)
Hydrogen Bonding Moderate (amide + cyano) High (triazole + NH) Low (dichlorophenyl) Moderate (chromen-3-yloxy + amide)
Biological Activity Potential anticancer/receptor binding Anticancer (MTT assay) Antibacterial/crystal engineering Adenosine A2B receptor binding
  • Cyano Group Impact: Increases electrophilicity and may enhance binding to nucleophilic targets (e.g., cysteine residues in enzymes).
  • Naphthalene vs. Phenyl : Naphthalen-2-yl provides extended π-systems for stronger receptor interactions compared to phenyl .
2.4 Crystallographic and Conformational Insights
  • Dichlorophenyl Analog : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . Hydrogen-bonded dimers (R₂²(10) motif) stabilize the crystal lattice.
  • Target Compound: The cyano group may induce planar amide geometry and influence packing via dipole-dipole interactions, though experimental data is needed.

Biological Activity

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₈N₂O
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1799333-84-8

The compound features a naphthalene moiety, which is known for its biological activity, combined with a cyano group that enhances its electrophilic character, potentially allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The cyano group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential application in treating infections.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. In cell line assays, it has demonstrated cytotoxic effects on cancer cells, indicating a possible mechanism involving apoptosis induction or cell cycle arrest.

Research Findings and Case Studies

StudyFindings
Demonstrated enzyme inhibition in vitro, suggesting potential therapeutic applications in metabolic disorders.
Showed significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective concentration levels.
Investigated as a candidate for antiviral activity against herpes viruses, showing promise in preliminary screenings.

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

  • Formation of the Naphthalene Intermediate : Reacting naphthalene with acetic anhydride.
  • Cyano Group Introduction : Using nitriles under basic conditions.
  • Final Product Formation : Employing methylating agents.

In industrial settings, continuous flow reactors may be utilized to optimize yield and purity.

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